

N6-(2-Phenylethyl)adenosine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: N6-(2-Phenylethyl)adenosine

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Abstract

N6-(2-Phenylethyl)adenosine is a potent adenosine receptor agonist with high affinity for the A1 and A3 receptor subtypes. This technical guide provides an in-depth overview of its pharmacological properties, mechanism of action, and its application as a research tool. Detailed experimental protocols for its characterization, including radioligand binding and functional assays, are presented. Furthermore, this guide illustrates the key signaling pathways modulated by **N6-(2-Phenylethyl)adenosine** and provides a framework for its use in in vitro and in vivo research models.

Introduction

N6-(2-Phenylethyl)adenosine is a synthetic derivative of the endogenous nucleoside adenosine. It belongs to a class of N6-substituted adenosine analogs that have been extensively studied for their potent and selective interactions with adenosine receptors.[1] These receptors, which are G-protein coupled receptors (GPCRs), are ubiquitously expressed and play crucial roles in a wide range of physiological processes, including cardiovascular function, neurotransmission, and inflammation.[2] The specific pharmacological profile of **N6-(2-Phenylethyl)adenosine**, particularly its high affinity for A1 and A3 receptors, makes it a valuable tool for investigating the physiological and pathophysiological roles of these receptor subtypes.[3]

Pharmacological Profile

The primary molecular targets of **N6-(2-Phenylethyl)adenosine** are the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. Its binding affinity and functional potency vary across these subtypes and between species.

Quantitative Data: Binding Affinities and Functional Potency

The following tables summarize the key quantitative data for **N6-(2-Phenylethyl)adenosine** at various adenosine receptor subtypes.

Receptor Subtype	Species	Assay Type	Parameter	Value (nM)	Reference
A1	Rat	Radioligand Binding	Ki	11.8	[3]
A1	Human	Radioligand Binding	Ki	30.1	[3]
A3	Human	Radioligand Binding	Ki	0.63	[3]
A2A	Rat	Functional (CHO cells)	IC50	560	[3]
A2A	Human	Functional (CHO cells)	IC50	2250	[3]

Table 1:
Binding
Affinities (Ki)
and Inhibitory
Concentrations (IC50) of
N6-(2-Phenylethyl)adenosine.

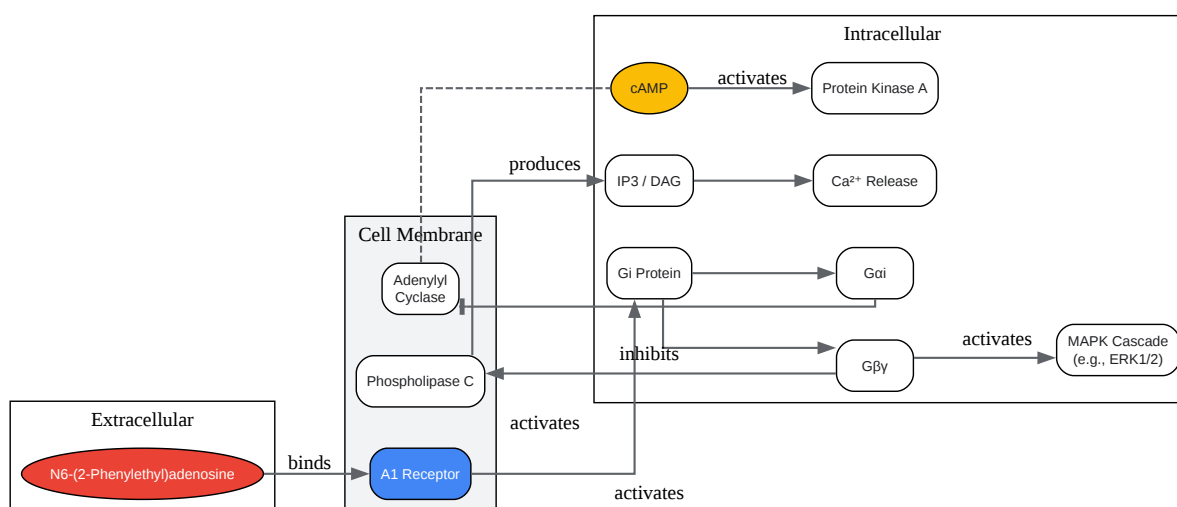
Mechanism of Action and Signaling Pathways

N6-(2-Phenylethyl)adenosine exerts its effects by activating adenosine receptors, which are coupled to intracellular G-proteins. The A1 and A3 receptor subtypes, for which this compound shows high affinity, are primarily coupled to Gi/o proteins.[4]

Activation of Gi/o proteins by **N6-(2-Phenylethyl)adenosine** leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.

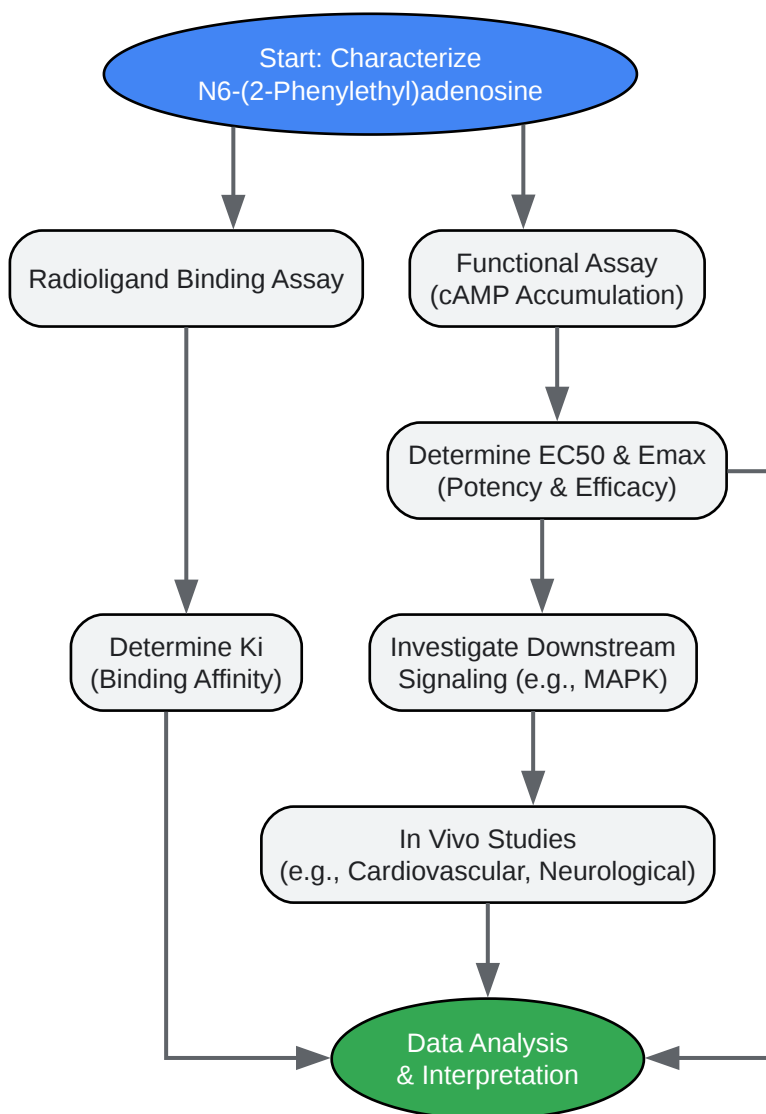
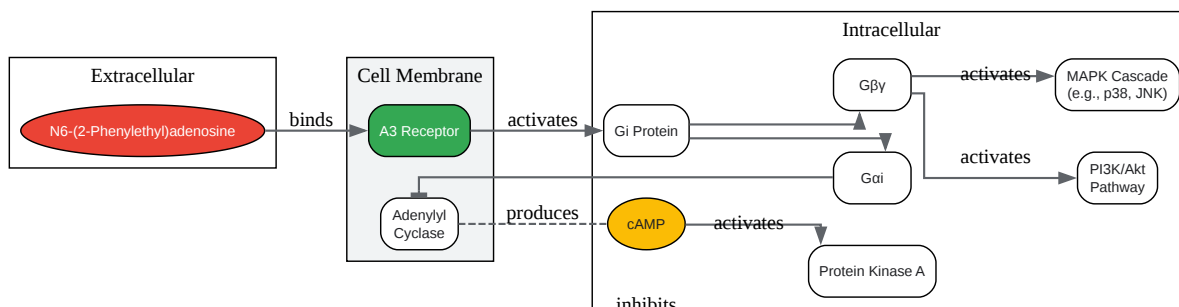
Furthermore, the $\beta\gamma$ -subunits of the dissociated G-protein can activate other signaling pathways, including phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway.[6][7]

Signaling Pathway Diagrams



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Caption: A1 Adenosine Receptor Signaling Pathway.



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References

- 1. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
- 7. Mechanisms of induction of adenosine receptor genes and its functional significance - PMC [pmc.ncbi.nlm.nih.gov]
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